molecular formula C10H20Cl2N4 B6225544 methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride CAS No. 2770353-41-6

methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride

Cat. No.: B6225544
CAS No.: 2770353-41-6
M. Wt: 267.2
InChI Key:
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Description

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride is a synthetic chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound exhibits a unique structure that allows it to participate in various chemical reactions and interact with biological targets.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride typically involves a multi-step process. Starting with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be synthesized through a condensation reaction between an appropriate ketone and hydrazine. The resulting pyrazolo[1,5-a]pyrazine is then subjected to a substitution reaction with a suitable amine, such as (2S)-1-aminopropan-2-ol. The final step involves the methylation of the amino group followed by the formation of the dihydrochloride salt.

Industrial production methods: Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency. The process typically involves large-scale batch reactions, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes: Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation

    The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidation products.

  • Reduction

    Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

  • Substitution

    The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions:

  • Oxidation

    Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

  • Reduction

    Sodium borohydride, lithium aluminum hydride, or other reducing agents in suitable solvents.

  • Substitution

    Alkyl halides, acyl chlorides, and other electrophiles under appropriate reaction conditions.

Major products formed from these reactions:

  • Oxidation products

    Depending on the oxidizing agent used, various oxidation products such as N-oxides or carboxylic acid derivatives can be formed.

  • Reduction products

    Reduction of the compound can lead to the formation of amine derivatives or other reduced forms.

  • Substitution products

    Substitution reactions can yield a wide range of derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride has a broad range of scientific research applications:

  • Chemistry

    The compound can be used as a building block for the synthesis of other complex molecules, making it valuable in organic synthesis and drug discovery.

  • Biology

    Its unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and enzyme inhibition.

  • Medicine

    The compound has potential therapeutic applications, including acting as an inhibitor of specific enzymes or receptors involved in diseases.

  • Industry

    It can be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular targets

    The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways involved

    By interacting with these targets, the compound can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

  • Pyrazolo[1,5-a]pyrazine derivatives

    These compounds share the core structure but differ in the substituents attached to the pyrazine ring.

  • Amino alcohol derivatives

    Compounds with a similar amino alcohol moiety, but different core structures or substituents.

  • Methylated amines

    Compounds with a similar methylated amine group but different overall structures.

Properties

CAS No.

2770353-41-6

Molecular Formula

C10H20Cl2N4

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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